molecular formula C12H13Cl2N3O B2687909 N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645364-32-4

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide

Cat. No.: B2687909
CAS No.: 1645364-32-4
M. Wt: 286.16
InChI Key: QUGVSRLMNPSDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is a chemical compound supplied for research and experimental purposes only. It is not for diagnostic or therapeutic use. This compound is of significant interest in modern medicinal chemistry, particularly in the design of novel dual-target ligands. Its structure incorporates a 2,3-dichlorophenyl group, a motif found in intermediates used for developing compounds with biological activity . The molecular framework, which includes both cyano and dimethylamino acetamide functional groups, is characteristic of building blocks used in the synthesis of more complex pharmacologically active molecules. Similar structures are investigated for their potential to interact with central nervous system targets, such as dopamine and opioid receptors . Specifically, research into dual-target ligands that act simultaneously on μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) is a promising strategy for developing safer analgesics with reduced abuse liability . The structural features of this reagent make it a valuable template for such exploratory studies. It can be used in organic synthesis to create novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and in vitro binding assays . This product is provided for research use only. It is not intended for any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVSRLMNPSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. Some common methods include:

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The choice of method depends on the availability of raw materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes and ketones, often under acidic or basic conditions.

    Substitution Reactions: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and pharmaceutical applications.

Scientific Research Applications

Insecticidal Properties

One of the primary applications of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is in pest control. Research indicates that compounds with similar structures exhibit potent insecticidal activity against various pests. For example, studies have shown that derivatives of this compound can effectively target larvae of Plutella xylostella, a significant pest in agriculture. The bioactivity results demonstrated that certain formulations achieved higher mortality rates compared to existing insecticides like fipronil .

Pharmaceutical Applications

In addition to its agricultural uses, this compound may have potential therapeutic applications. Preliminary studies suggest that compounds with similar structures could act as inhibitors for specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests a possible role in developing anti-inflammatory drugs .

Case Studies and Research Findings

  • Insecticidal Efficacy : A study evaluated the insecticidal effectiveness of this compound against Plutella xylostella. The compound was found to have an LC50 value of 14.67 mg/L after 24 hours, indicating significant potency compared to other tested substances .
  • Molecular Docking Studies : In silico studies using molecular docking techniques assessed the binding affinity of this compound against 5-lipoxygenase. Results indicated favorable interactions that warrant further exploration for drug development aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been identified as AhR ligands and CYP1A1 activating compounds, which induce cell death following bioactivation . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

Key analogs and their distinguishing characteristics are summarized in Table 1.

Table 1. Comparison of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide with Structural Analogs

Compound Name Phenyl Substituents Acetamide Modification Molecular Formula Primary Application References
This compound 2,3-Cl₂, cyano Dimethylamino-CH₂-C(=O)-NH- C₁₂H₁₃Cl₂N₃O Research compound (e.g., CNS activity) Deduced
Alachlor 2,6-diethyl Methoxymethyl-NH-C(=O)-CH₂- C₁₄H₂₀ClNO₂ Herbicide
U-48800 2,4-Cl₂ Dimethylamino-cyclohexyl-NH-C(=O)-CH₂- C₁₇H₂₃Cl₂N₂O Synthetic opioid
2-Chloro-N-(3-methylphenyl)acetamide 3-methyl Unmodified acetamide C₉H₁₀ClNO Crystallography model
Dimethenamid 2,4-dimethyl-3-thienyl Methoxy-isopropyl-NH-C(=O)-CH₂- C₁₂H₁₈ClNO₂ Herbicide
Key Observations:

Substituent Positioning: The 2,3-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro (U-48800) or 2,6-diethyl (alachlor) substituents. Positional differences significantly alter steric and electronic profiles, affecting receptor binding or degradation rates .

Acetamide Modifications: The dimethylamino group in the target compound contrasts with the methoxymethyl (alachlor) or cyclohexyl (U-48800) moieties. Dimethylamino may improve water solubility, whereas bulkier groups (e.g., cyclohexyl in U-48800) could enhance CNS penetration .

Physicochemical and Toxicological Data

  • Solubility: The dimethylamino group likely enhances water solubility compared to alachlor (log P = 3.1) or U-48800 (log P ≈ 4.2).
  • Toxicity: Limited data exist for the target compound. However, cyano-containing analogs (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ) show understudied toxicological profiles, warranting caution .

Biological Activity

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group, a dichlorophenyl moiety, and a dimethylamino acetamide structure. Its molecular formula is C13H14Cl2N2OC_{13}H_{14}Cl_2N_2O, and it exhibits several functional groups that contribute to its biological activity.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Cytotoxic Effects : Preliminary studies suggest that this compound can induce cytotoxicity in various cancer cell lines. The presence of the cyano group enhances its binding affinity to target proteins involved in cell survival and proliferation.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including gastric adenocarcinoma (MKN-45) cells. The toxicity levels were found to be higher than those of standard chemotherapeutic agents like Paclitaxel .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has been shown to suppress COX-1 and COX-2 activities with IC50 values comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported IC50 values for COX-1 inhibition at approximately 19.45 µM and for COX-2 at 42.1 µM .

Study 1: Anticancer Efficacy

A study published in a pharmacology journal evaluated the effects of this compound on MKN-45 cells. The results indicated significant cytotoxicity with an IC50 value lower than that of many conventional treatments. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Study 2: Inflammation Model

In another study using carrageenan-induced paw edema in rats, the compound demonstrated notable anti-inflammatory effects. The effective dose (ED50) was calculated at 11.60 µM, suggesting a strong potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideSimilar cyano and phenyl structuresModerate anticancer activity
2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamideDifferent side chainsNotable antibacterial properties

Q & A

Q. What are the established synthetic methodologies for N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide?

Synthesis of this compound involves multi-step reactions, typically starting with the condensation of 2,3-dichlorobenzaldehyde with cyanoacetamide to form the cyano-substituted intermediate. Subsequent alkylation with chloroacetyl chloride and coupling with dimethylamine yields the target compound. Key steps include:

  • Schiff base formation : Reaction of 2,3-dichlorobenzaldehyde with cyanoacetamide under acidic conditions .
  • Nucleophilic substitution : Chloroacetyl chloride reacts with the intermediate, followed by displacement with dimethylamine in anhydrous THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the pure product .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and conformational flexibility. SHELX suite (e.g., SHELXL) is widely used for refinement .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyano group at 210–220 ppm in 13^13C) .
    • FTIR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?

  • Molecular Electrostatic Potential (MESP) : Identifies electrophilic/nucleophilic sites (e.g., cyano and amide groups). Software like Gaussian 09 calculates charge distribution, guiding derivatization strategies .
  • HOMO-LUMO analysis : Predicts electron transfer behavior. The cyano group lowers LUMO energy, enhancing electrophilicity .
  • Molecular docking : Screens binding affinity with biological targets (e.g., opioid receptors) using AutoDock Vina. Substituent positioning on the dichlorophenyl ring critically modulates μ-opioid receptor (MOR) interactions .

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

Modification Impact on Activity Reference
2,3-dichlorophenyl Enhances lipophilicity and receptor binding; meta/para Cl positions optimize affinity .
Cyano group Increases electrophilicity, potentially improving covalent binding to targets .
Dimethylamino Balances solubility and membrane permeability; tertiary amines aid CNS penetration .

Q. How can conflicting crystallographic data (e.g., multiple conformers) be resolved?

  • Multi-conformer refinement : SHELXL allows refinement of asymmetric units with distinct dihedral angles (e.g., 54.8° vs. 77.5° in dichlorophenyl/amide planes) .
  • Hydrogen bonding analysis : N–H⋯O interactions stabilize dimers (R_2$$^2(10) motifs), explaining conformational diversity .
  • Thermal ellipsoid plots : Differentiate static disorder from dynamic motion in crystal lattices .

Q. What are the challenges in optimizing synthetic yield for scale-up?

  • Byproduct formation : Competing reactions (e.g., over-alkylation) reduce purity. Mitigation:
    • Stoichiometric control : Limit chloroacetyl chloride to 1.1 equivalents .
    • Temperature modulation : Maintain reactions at 0–5°C during coupling steps .
  • Solvent selection : Polar aprotic solvents (DMF, THF) improve intermediate solubility but require rigorous drying to prevent hydrolysis .

Methodological Considerations

Q. How are toxicological profiles assessed preclinically?

  • In vitro assays : Cytochrome P450 inhibition (e.g., CYP3A4) screens metabolic stability .
  • Acute toxicity : OECD Guideline 423 tests in rodent models, focusing on LD50_{50} and organ-specific effects .
  • Environmental impact : HPLC-MS/MS quantifies degradation products in soil/water matrices, assessing persistence .

Q. What strategies validate biological activity in neurological targets?

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-DAMGO for MOR) quantifies Ki_i values .
  • Functional assays : cAMP inhibition in CHO-K1 cells transfected with MOR confirms agonism/antagonism .
  • In vivo models : Tail-flick test (rodents) evaluates analgesic efficacy, comparing ED50_{50} to reference opioids .

Data Contradictions and Resolution

Q. How to address discrepancies in reported receptor binding affinities?

  • Standardization : Use uniform assay conditions (e.g., buffer pH, temperature) across studies .
  • Meta-analysis : Compare Ki_i values from independent labs, adjusting for methodological variability (e.g., cell line differences) .

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